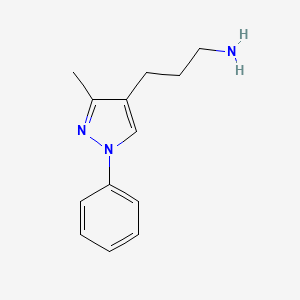

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Description

3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a pyrazole derivative featuring a phenyl group at the 1-position, a methyl group at the 3-position of the pyrazole ring, and a propan-1-amine side chain at the 4-position.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C13H17N3/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,14H2,1H3 |

InChI Key |

MEQSXUXURIRFNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CCCN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine

General Synthetic Approach

The synthesis of this compound generally involves constructing the pyrazole core followed by functionalization to introduce the propan-1-amine moiety. The pyrazole ring is typically formed via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents, followed by substitution reactions to install the phenyl and methyl groups.

Specific Synthetic Routes

Pyrazole Ring Formation by Condensation

A common method involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form the pyrazole ring. For example, phenylhydrazine reacts with methyl-substituted α,β-unsaturated ketones to yield 3-methyl-1-phenylpyrazole derivatives. This method allows for regioselective formation of the pyrazole ring with substitution at the 1- and 3-positions.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine side chain can be introduced via alkylation or substitution reactions on the pyrazole intermediate. One approach is the use of a suitable haloalkylamine or protected aminoalkyl halide to alkylate the pyrazole at the 4-position. Alternatively, the pyrazole ring bearing a suitable leaving group at the 4-position can undergo nucleophilic substitution with ammonia or primary amines to install the propan-1-amine group.

Example from Patent Literature

According to US Patent US11090288B2, pyrazole derivatives including this compound can be synthesized by stirring the reaction mixture at room temperature for extended periods (e.g., 48 hours), followed by solvent evaporation and purification via flash chromatography. The patent details the use of substituted pyrazoles and alkylating agents to achieve the desired compound, emphasizing mild reaction conditions to preserve functional groups.

Salt Formation

The free amine form of this compound is often converted to its dihydrochloride salt to improve solubility and stability for handling and further applications. This is achieved by treatment with hydrochloric acid in an appropriate solvent, yielding the dihydrochloride salt as a crystalline solid.

Analytical Data and Characterization

Physical and Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C13H19N3 (free base) |

| Molecular Weight | 215.29 g/mol (free base) |

| Molecular Formula (dihydrochloride) | C13H19Cl2N3 |

| Molecular Weight (dihydrochloride) | 288.22 g/mol |

| Appearance | Crystalline solid (salt form) |

| Solubility | Enhanced in polar solvents (salt) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): The 1H NMR spectra of related pyrazole derivatives show characteristic signals for the pyrazole ring protons, methyl substituent, phenyl protons, and the propan-1-amine side chain. Signals typically appear in the aromatic region (7.0–8.0 ppm) for phenyl and pyrazole protons, with aliphatic protons of the propan-1-amine appearing between 2.5 and 4.0 ppm.

Infrared Spectroscopy (IR): Characteristic bands include N-H stretching vibrations of the amine group, C=N and C=C stretching of the pyrazole ring, and aromatic C-H stretches.

Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight of the compound confirm the molecular formula.

Research Outcomes and Comparative Analysis

Yield and Efficiency

The synthesis of pyrazole derivatives with similar substitution patterns typically yields moderate to good yields (40–70%), depending on the reaction conditions and starting materials.

The mild reaction conditions (room temperature stirring, use of alumina as a catalyst or solid support) favor selectivity and reduce side reactions.

Regioselectivity

The selective formation of the 3-methyl-1-phenyl substitution on the pyrazole ring is achieved by controlling the stoichiometry and reaction conditions of hydrazine and ketone precursors.

Alkylation at the 4-position of the pyrazole ring is favored due to electronic and steric factors, allowing for efficient introduction of the propan-1-amine side chain.

Summary Table of Preparation Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a pyrazole derivative with a phenyl group attached to the pyrazole ring and a propan-1-amine group at the 4-position, enhancing its solubility in polar solvents. It has a molecular weight of 251.76 g/mol and the molecular formula C13H17N3·2ClH.

Scientific Research Applications

This compound hydrochloride serves various roles in scientific research:

- Chemistry It acts as an intermediate in synthesizing complex organic molecules.

- Biology It is useful in enzyme inhibition and receptor binding assays.

- Industry It is used in producing agrochemicals and other industrial chemicals.

This compound has diverse biological activities, making it significant in medicinal chemistry. Derivatives similar to this compound have shown activity against bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Excellent |

| 5a | 0.25 | Very Good |

| 10 | 0.30 | Good |

Reactions

- Oxidation It can undergo oxidation at the amine group to form nitro compounds or amides.

- Reduction The aldehyde group in the precursor can be reduced to an amine.

- Substitution The pyrazole ring can undergo electrophilic substitution, especially at the 5-position.

Common reagents for these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation, LiAlH4 and NaBH4 for reduction, and Lewis acids like aluminum chloride (AlCl3) for electrophilic substitution.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related pyrazole-propan-1-amine derivatives:

Key Observations:

- Aromatic vs. Heteroaromatic: Replacement of phenyl (target) with pyridine () or pyrazine () alters electronic properties and solubility. Bulkier Groups: Cyclopropyl () and tetrahydropyran () substituents increase steric bulk, which may reduce membrane permeability but improve target specificity.

Synthesis and Yield :

Pharmacological and Industrial Relevance

- Agrochemicals : Chloro- and trifluoromethyl-substituted derivatives () are candidates for herbicide development due to their stability and bioactivity.

- Solubility Optimization : The oxan-4-yl group in improves water solubility, a critical factor for drug bioavailability.

Contradictions and Limitations

- Synthetic Challenges : Low yields in copper-mediated syntheses () contrast with high yields in acid-catalyzed reactions, highlighting substituent-dependent reactivity.

- Data Gaps : Melting/boiling points and detailed pharmacokinetic data are scarce, limiting direct comparisons of physicochemical behavior.

Biological Activity

3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine (CAS No. 25080-59-5) is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 215.29 g/mol. The compound features a pyrazole ring substituted with a propanamine group, which contributes to its biological properties.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties . A study demonstrated that compounds derived from 3-methyl-1-phenylpyrazolone showed good radical scavenging activity, outperforming ascorbic acid in some cases . The antioxidant activity is critical in mitigating oxidative stress-related diseases.

Anticancer Activity

In vitro studies have shown that derivatives of pyrazolone can induce apoptosis in cancer cells. For instance, certain synthesized compounds exhibited cytotoxic effects against colorectal carcinoma cell lines (RKO), with IC50 values indicating potent activity . The mechanism involved p53-mediated apoptosis, suggesting that these compounds could be explored further for their anticancer potential.

Anti-inflammatory and Analgesic Properties

Pyrazolone derivatives are also recognized for their anti-inflammatory and analgesic activities. In silico studies have predicted favorable bioactivity scores for these compounds against inflammation and pain . In vivo evaluations revealed that some derivatives exhibited higher efficacy than traditional NSAIDs like indomethacin, showing significant inhibition of inflammation .

Study on Antioxidant and Cytotoxic Properties

A recent study synthesized various pyrazolone derivatives and evaluated their antioxidant and cytotoxic properties. Among them, compound 3i was highlighted for its potent scavenging ability and significant cytotoxicity against RKO cells . This study underscores the therapeutic potential of pyrazolone derivatives in cancer treatment.

Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory effects of selected pyrazolone compounds. The results indicated that compound 3b not only inhibited inflammation effectively but also demonstrated good gastrointestinal tolerance compared to standard treatments . This characteristic is essential for minimizing side effects in long-term therapies.

Data Summary

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis (MAS) offers a rapid and efficient approach for pyrazole derivatives. For example, microwave irradiation (160 W, 70°C, 180–300 sec) in ethanol with NaOH enables condensation of pyrazole carboxaldehyde with ketones, yielding intermediates like 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propenones. Subsequent reduction of the propenone to propan-1-amine can be achieved via catalytic hydrogenation or reductive amination. Optimizing solvent polarity, temperature, and catalyst loading (e.g., CuBr in DMSO) improves yields . Traditional methods using Cs₂CO₃ and cyclopropanamine in DMSO at 35°C for 2 days (yield ~17.9%) may require refinement for scalability .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). ¹H/¹³C NMR analysis identifies chemical shifts for the pyrazole ring (δ 8.87–6.86 ppm for aromatic protons) and the propan-1-amine chain (δ 2.5–3.2 ppm). HPLC purity (>95%) ensures absence of byproducts, while IR spectroscopy detects functional groups (e.g., N-H stretches at ~3298 cm⁻¹). Crystallization from ethanol or ethyl acetate/hexane mixtures enhances purity .

Q. What are the recommended safety protocols for handling this amine derivative?

- Methodological Answer : Use P95/P1 respirators for dust control, full-body chemical-resistant suits, and fume hoods to minimize inhalation/contact risks. Avoid aqueous drainage due to potential environmental toxicity. Stability tests indicate no decomposition under standard storage (room temperature, inert atmosphere), but prolonged exposure to moisture or light should be avoided .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. For pyrazole analogs, DFT predicts regioselectivity in electrophilic substitution and hydrogen-bonding interactions with biological targets. These models guide functionalization strategies (e.g., fluorination or morpholine conjugation) to enhance pharmacological activity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Comparative SAR studies on pyrazole-amine derivatives reveal that substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃) enhance antimicrobial or anti-inflammatory activity. For example, 4-fluorophenyl or pyridinyl substituents improve target binding affinity, while methyl groups reduce metabolic degradation. Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line variability, incubation time) .

Q. How can single-crystal X-ray diffraction (SCXRD) elucidate the compound’s supramolecular architecture?

- Methodological Answer : SCXRD with SHELXL refinement (R factor <0.05) reveals bond lengths, angles, and packing motifs. For example, hydrogen bonding between the amine group and adjacent pyrazole rings stabilizes crystal lattices. ORTEP-3 visualizes thermal ellipsoids and torsional angles, while SHELXPRO interfaces with macromolecular datasets for polymorph screening .

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

- Methodological Answer : Kinase inhibition (e.g., GSK-3β) is assessed via fluorescence polarization assays using ATP-competitive probes. IC₅₀ values are derived from dose-response curves (0.1–100 µM). Co-crystallization with kinase domains (e.g., PDB: 6Y9S) identifies binding poses. High brain exposure in rodent models requires logP optimization (target 2–3) and blood-brain barrier permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.